Acetamide, N-(2,3-dimethylphenyl)-2,2,2-trifluoro-
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Overview
Description
Acetamide, N-(2,3-dimethylphenyl)-2,2,2-trifluoro- is an organic compound with the molecular formula C10H13NO. It is also known by other names such as 2,3-Dimethylacetanilide and 2,3-Dimethylphenylacetamide . This compound is characterized by the presence of a trifluoromethyl group attached to the acetamide moiety, which imparts unique chemical properties.
Preparation Methods
The synthesis of Acetamide, N-(2,3-dimethylphenyl)-2,2,2-trifluoro- typically involves the reaction of 2,3-dimethylaniline with trifluoroacetic anhydride under controlled conditions . The reaction is carried out in the presence of a base such as pyridine to facilitate the formation of the acetamide bond. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
Acetamide, N-(2,3-dimethylphenyl)-2,2,2-trifluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Scientific Research Applications
Acetamide, N-(2,3-dimethylphenyl)-2,2,2-trifluoro- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Acetamide, N-(2,3-dimethylphenyl)-2,2,2-trifluoro- involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to Acetamide, N-(2,3-dimethylphenyl)-2,2,2-trifluoro- include:
2,3-Dimethylacetanilide: Lacks the trifluoromethyl group, resulting in different chemical properties.
2,3-Dimethylphenylacetamide: Similar structure but without the trifluoromethyl group.
N-(2,3-Dimethylphenyl)-2-(5-phenyl-1H-imidazol-2-yl)sulfanylacetamide: Contains additional functional groups that impart different biological activities.
The uniqueness of Acetamide, N-(2,3-dimethylphenyl)-2,2,2-trifluoro- lies in its trifluoromethyl group, which significantly influences its chemical reactivity and biological interactions.
Properties
CAS No. |
14719-31-4 |
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Molecular Formula |
C10H10F3NO |
Molecular Weight |
217.19 g/mol |
IUPAC Name |
N-(2,3-dimethylphenyl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C10H10F3NO/c1-6-4-3-5-8(7(6)2)14-9(15)10(11,12)13/h3-5H,1-2H3,(H,14,15) |
InChI Key |
DDTLKRKSMLMEDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(F)(F)F)C |
Origin of Product |
United States |
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